Geranyl crotonate CAS number and molecular formula
Geranyl crotonate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl crotonate is an unsaturated ester with the CAS number 56172-46-4 and the molecular formula C₁₄H₂₂O₂ .[1] It is a colorless liquid with a characteristic sweet, fruity, and herbaceous odor.[2] While traditionally used in the flavor and fragrance industry, its chemical structure, particularly the presence of a hydrolyzable ester linkage, presents significant opportunities for applications in medicinal chemistry and drug development, notably in the design of prodrugs. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and its potential pharmacological applications.
Chemical and Physical Properties
Geranyl crotonate is a terpene ester formed from the combination of geraniol, an acyclic monoterpene alcohol, and crotonic acid.[1] It is insoluble in water but soluble in alcohols and oils.[2] Key quantitative data are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 56172-46-4 | [1] |
| Molecular Formula | C₁₄H₂₂O₂ | [1] |
| Molecular Weight | 222.32 g/mol | [2] |
| Appearance | Colorless mobile liquid | [3] |
| Boiling Point | ~128 °C at 0.10 inch absolute pressure | [3] |
| Specific Gravity | ~0.914 at 25°C | [3] |
| Refractive Index | ~1.4576 (estimate) | [2] |
| LogP | 4.471 (estimate) | [2] |
Synthesis and Purification
The primary route for synthesizing geranyl crotonate is through the esterification of geraniol with a derivative of crotonic acid.[1]
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is adapted from established esterification methods.[1][3]
Materials:
-
Geraniol (1 mol equivalent)
-
Crotonic acid (1 mol equivalent)
-
Chlorobenzene (as a water-immiscible solvent)
-
Sulfuric acid (catalytic amount)
-
Dean-Stark apparatus
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Heating mantle and magnetic stirrer
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Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add geraniol, crotonic acid, and chlorobenzene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to a temperature of 135-140°C with vigorous stirring.[3]
-
Continuously remove the water formed during the reaction as an azeotrope with chlorobenzene via the Dean-Stark trap.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude geranyl crotonate by fractional distillation under reduced pressure. The fraction distilling at approximately 128°C at 0.10 inches of absolute pressure should be collected.[3]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like geranyl crotonate, allowing for both qualitative and quantitative assessment.
Sample Preparation:
-
Prepare a dilute solution of geranyl crotonate in a volatile organic solvent such as ethyl acetate or hexane.
-
The concentration should be optimized for the instrument's sensitivity, typically in the range of 10-100 µg/mL.
Instrumental Parameters (Representative):
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10-20°C/min), and hold for a period to ensure elution of all components.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of geranyl crotonate.
Sample Preparation:
-
Dissolve 5-25 mg of purified geranyl crotonate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample depth in the NMR tube is adequate (around 4-5 cm).
Expected Spectral Data:
-
¹H-NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons of both the geranyl and crotonate moieties in the downfield region (δ 5-7 ppm). Allylic methylene and methyl protons will appear at intermediate chemical shifts, while the terminal methyl groups will be the most upfield.
-
¹³C-NMR: The carbon NMR will show signals for the carbonyl carbon of the ester group (around δ 165-175 ppm), as well as signals for the olefinic carbons and the various aliphatic carbons of the geranyl tail.
Applications in Drug Development
Prodrug Design
The ester linkage in geranyl crotonate is susceptible to hydrolysis by endogenous esterases, which are ubiquitous in the body.[1][4] This property makes it an attractive scaffold for the design of prodrugs. A pharmacologically active agent with poor bioavailability due to high polarity (e.g., containing a carboxylic acid or hydroxyl group) can be chemically linked to geraniol via a crotonate ester. This masking of the polar group can enhance lipophilicity, improve cell membrane permeability, and facilitate oral absorption. Once inside the body or target cells, esterases can cleave the ester bond, releasing the active drug.
Biological Activity of Hydrolysis Products
Upon hydrolysis, geranyl crotonate releases geraniol and crotonic acid. Geraniol itself has been reported to exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, antioxidative, and antimicrobial effects.[5] This inherent bioactivity of the "promoieity" could be exploited to design synergistic drug conjugates.
Toxicological Profile
Geranyl crotonate exhibits low acute toxicity. The oral LD50 in rats and the dermal LD50 in rabbits have both been reported to be greater than 5 g/kg.[2] In a BlueScreen assay, it was found to be positive for cytotoxicity but negative for genotoxicity.[6]
Conclusion
Geranyl crotonate is a versatile molecule with well-established applications in the fragrance industry and significant, underexplored potential in the pharmaceutical sciences. Its straightforward synthesis, combined with the potential for esterase-mediated hydrolysis in vivo, makes it a valuable platform for the development of novel prodrugs. Further research into its pharmacological properties and those of its derivatives is warranted to fully realize its therapeutic potential.
References
- 1. Geranyl crotonate | 56172-46-4 | Benchchem [benchchem.com]
- 2. GERANYL CROTONATE | 56172-46-4 [chemicalbook.com]
- 3. US2187694A - Geranyl crotonate - Google Patents [patents.google.com]
- 4. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of Geraniol - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]





